![molecular formula C12H17NO3S B5763783 4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
4-[(2-phenylethyl)sulfonyl]morpholine
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Overview
Description
4-[(2-phenylethyl)sulfonyl]morpholine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as PSEM, and it belongs to the family of sulfonamide compounds. The aim of
Mechanism of Action
The exact mechanism of action of 4-[(2-phenylethyl)sulfonyl]morpholine is not fully understood. However, it is believed to act on ion channels and receptors in the brain, which are involved in the regulation of neuronal activity. The compound has been shown to modulate the activity of GABA-A receptors, which are involved in the inhibition of neuronal activity. It has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-phenylethyl)sulfonyl]morpholine are complex and varied. The compound has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. Additionally, the compound has been shown to modulate the activity of ion channels and receptors in the brain, which are involved in the regulation of neuronal activity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(2-phenylethyl)sulfonyl]morpholine in lab experiments is its potential therapeutic properties. The compound has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models, which make it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its complex mechanism of action. The exact targets of the compound are not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for the investigation of 4-[(2-phenylethyl)sulfonyl]morpholine. One direction is the investigation of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the investigation of its potential as a modulator of ion channels and receptors. Additionally, the compound could be investigated for its potential to modulate other signaling pathways in the brain. Finally, the synthesis of analogs of 4-[(2-phenylethyl)sulfonyl]morpholine could be investigated to improve its potency and selectivity.
Synthesis Methods
The synthesis of 4-[(2-phenylethyl)sulfonyl]morpholine involves the reaction of morpholine and 2-phenylethylsulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid. The yield of the product is typically around 70-80%, and the purity can be improved through recrystallization.
Scientific Research Applications
4-[(2-phenylethyl)sulfonyl]morpholine has been extensively studied for its potential therapeutic properties. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential as a modulator of ion channels and receptors.
properties
IUPAC Name |
4-(2-phenylethylsulfonyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-17(15,13-7-9-16-10-8-13)11-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICHTYOVMMDNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Phenylethane)sulfonyl]morpholine |
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